Cas no 2154664-67-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid is a chiral carboxylic acid derivative featuring a pyrazole core with a bromo substituent at the 5-position and a methyl group at the 1-position. The (R)-stereocenter is functionalized with a benzyloxycarbonyl (Cbz) protected amino group, enhancing its utility in peptide synthesis and chiral building block applications. The presence of the bromo substituent offers versatility for further functionalization via cross-coupling reactions, while the Cbz group provides orthogonal protection for amine functionalities. This compound is particularly valuable in medicinal chemistry and asymmetric synthesis due to its structural rigidity, synthetic flexibility, and potential as an intermediate for bioactive molecules. Its high purity and well-defined stereochemistry make it suitable for rigorous research applications.
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid structure
2154664-67-0 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
CAS No:2154664-67-0
MF:C15H16BrN3O4
MW:382.20924282074
CID:6218837
PubChem ID:165522774

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
    • 2154664-67-0
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
    • EN300-1286691
    • Inchi: 1S/C15H16BrN3O4/c1-19-14(16)11(8-17-19)12(7-13(20)21)18-15(22)23-9-10-5-3-2-4-6-10/h2-6,8,12H,7,9H2,1H3,(H,18,22)(H,20,21)/t12-/m1/s1
    • InChI Key: LXADBQYKTXOEOZ-GFCCVEGCSA-N
    • SMILES: BrC1=C(C=NN1C)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 381.03242g/mol
  • Monoisotopic Mass: 381.03242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.4Ų

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286691-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
1000mg
$986.0 2023-10-01
Enamine
EN300-1286691-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
500mg
$946.0 2023-10-01
Enamine
EN300-1286691-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
5000mg
$2858.0 2023-10-01
Enamine
EN300-1286691-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
10000mg
$4236.0 2023-10-01
Enamine
EN300-1286691-2500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
2500mg
$1931.0 2023-10-01
Enamine
EN300-1286691-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
50mg
$827.0 2023-10-01
Enamine
EN300-1286691-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
1g
$0.0 2023-06-07
Enamine
EN300-1286691-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
100mg
$867.0 2023-10-01
Enamine
EN300-1286691-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid
2154664-67-0
250mg
$906.0 2023-10-01

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid

Research Brief on (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 2154664-67-0)

In recent years, the compound (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 2154664-67-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its pyrazole ring and benzyloxycarbonyl (Cbz) protecting group, has shown potential as a key intermediate in the synthesis of biologically active molecules. Its unique structural features make it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Recent studies have focused on the synthetic routes and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic pathway for (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid, highlighting its efficiency and scalability. The study reported a yield of over 85% using a stereoselective catalytic hydrogenation step, which is critical for maintaining the chiral integrity of the molecule. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological evaluation.

In addition to its synthetic utility, the biological activity of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid has been explored. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated its role as a potential inhibitor of inflammatory mediators. The compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 1.2 µM, suggesting its promise as a lead compound for anti-inflammatory drug development. Molecular docking studies further revealed that the bromo-substituted pyrazole moiety plays a crucial role in binding to the active site of COX-2.

The pharmacokinetic properties of this compound have also been a subject of research. A recent preclinical study evaluated its stability, solubility, and metabolic profile, revealing favorable oral bioavailability in rodent models. The presence of the Cbz group was found to enhance metabolic stability, while the carboxylic acid functionality contributed to improved solubility. These findings underscore the compound's potential as a drug candidate, though further optimization may be required to mitigate potential toxicity concerns associated with the bromo substituent.

Looking ahead, researchers are exploring derivatization strategies to expand the therapeutic applications of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid. Current efforts focus on modifying the pyrazole ring and the Cbz group to enhance target specificity and reduce off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, particularly for inflammatory and oncological indications.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(5-bromo-1-methyl-1H-pyrazol-4-yl)propanoic acid represents a versatile and promising scaffold in medicinal chemistry. Its recent advancements in synthesis, biological activity, and pharmacokinetics highlight its potential as a cornerstone for future drug development. Continued research will be essential to fully realize its therapeutic value and address remaining challenges in its clinical translation.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD